molecular formula C8H8Br2O B1345663 2,4-Dibromo-5-methoxytoluene CAS No. 5456-94-0

2,4-Dibromo-5-methoxytoluene

Cat. No.: B1345663
CAS No.: 5456-94-0
M. Wt: 279.96 g/mol
InChI Key: CDLNHQVKSMDSAI-UHFFFAOYSA-N
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Description

2,4-Dibromo-5-methoxytoluene is an organic compound with the molecular formula C8H8Br2O. It is a derivative of toluene, where two bromine atoms are substituted at the 2nd and 4th positions, and a methoxy group is substituted at the 5th position. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-5-methoxytoluene typically involves the bromination of 5-methoxytoluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or iron(III) bromide (FeBr3). The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial production also emphasizes safety measures due to the handling of bromine and other reactive chemicals .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-5-methoxytoluene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted toluenes, while oxidation can produce methoxybenzoic acids .

Scientific Research Applications

2,4-Dibromo-5-methoxytoluene is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-Dibromo-5-methoxytoluene involves its interaction with various molecular targets depending on the specific application. In chemical reactions, it acts as a substrate that undergoes transformation through electrophilic or nucleophilic pathways. The bromine atoms and methoxy group influence the reactivity and selectivity of the compound in these reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dibromo-5-methoxytoluene is unique due to the specific positioning of the bromine atoms and the methoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in targeted synthetic applications and research studies .

Properties

IUPAC Name

1,5-dibromo-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2O/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDLNHQVKSMDSAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80202984
Record name 2,4-Dibromo-5-methoxytoluene
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Molecular Weight

279.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5456-94-0
Record name 2,4-Dibromo-5-methoxytoluene
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Record name 5456-94-0
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Record name 2,4-Dibromo-5-methoxytoluene
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Record name 5456-94-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,4-Dibromo-5-methoxytoluene in the synthesis of laurinterol and related compounds?

A1: this compound serves as a crucial starting material in the synthesis of (±)-debromolaurinterol acetate []. This synthesis is significant because (±)-debromolaurinterol acetate can be further converted into various biologically active sesquiterpenes, including (±)-laurinterol, (±)-debromolaurinterol, (±)-aplysin, and (±)-debromoaplysin []. This highlights the utility of this compound as a precursor in the multi-step synthesis of these naturally occurring compounds.

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